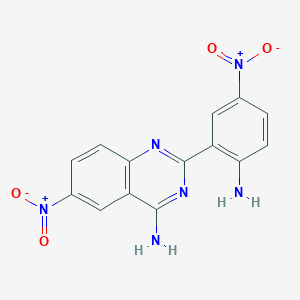2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine
CAS No.: 91620-55-2
Cat. No.: VC17319619
Molecular Formula: C14H10N6O4
Molecular Weight: 326.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91620-55-2 |
|---|---|
| Molecular Formula | C14H10N6O4 |
| Molecular Weight | 326.27 g/mol |
| IUPAC Name | 2-(2-amino-5-nitrophenyl)-6-nitroquinazolin-4-amine |
| Standard InChI | InChI=1S/C14H10N6O4/c15-11-3-1-7(19(21)22)5-9(11)14-17-12-4-2-8(20(23)24)6-10(12)13(16)18-14/h1-6H,15H2,(H2,16,17,18) |
| Standard InChI Key | KKVGCGSKQTYXQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine features a quinazoline core (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted with:
-
A 6-nitro group (-NO₂) at position 6 of the quinazoline ring.
-
A 2-amino-5-nitrophenyl group attached at position 2 of the quinazoline.
The presence of multiple nitro groups and an aromatic amine suggests significant polarity and potential for hydrogen bonding, which influences solubility and reactivity .
Table 1: Comparative Molecular Properties of Related Compounds
Synthetic Pathways and Intermediate Chemistry
Key Precursors and Reaction Strategies
The synthesis of nitro-substituted quinazolines often begins with anthranilonitrile derivatives. For example, 2-amino-5-nitroanthranilonitrile (a precursor in ) undergoes condensation with aromatic amines to form quinazoline scaffolds. Adapting this approach:
-
Quinazoline Ring Formation:
-
Nitro Group Introduction:
-
Functionalization at Position 2:
Scheme 1: Plausible Synthesis Route
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Likely poor in water due to aromatic nitro groups; moderate solubility in polar aprotic solvents (DMF, DMSO) .
-
Stability: Nitro groups may render the compound sensitive to light and heat, necessitating storage at 2–8°C .
Spectroscopic Signatures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume